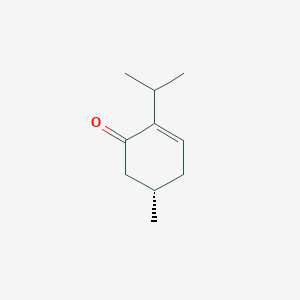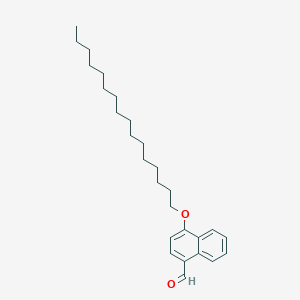
4-(Hexadecyloxy)naphthalene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hexadecyloxy)naphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthaldehydes It features a naphthalene ring substituted with a hexadecyloxy group at the 4-position and an aldehyde group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)naphthalene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which is subjected to a series of reactions to introduce the hexadecyloxy group and the aldehyde group.
Introduction of Hexadecyloxy Group: The naphthalene is first reacted with hexadecanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-(Hexadecyloxy)naphthalene.
Formylation: The resulting compound is then subjected to a formylation reaction using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the aldehyde group at the 1-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Hexadecyloxy)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hexadecyloxy group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-(Hexadecyloxy)naphthalene-1-carboxylic acid.
Reduction: 4-(Hexadecyloxy)naphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学研究应用
4-(Hexadecyloxy)naphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-(Hexadecyloxy)naphthalene-1-carbaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hexadecyloxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
1-Naphthaldehyde: Lacks the hexadecyloxy group, making it less hydrophobic and potentially less bioactive.
4-Methoxynaphthalene-1-carbaldehyde: Contains a methoxy group instead of a hexadecyloxy group, resulting in different solubility and reactivity.
4-(Octadecyloxy)naphthalene-1-carbaldehyde: Similar structure but with an octadecyloxy group, which may affect its physical and chemical properties.
Uniqueness
4-(Hexadecyloxy)naphthalene-1-carbaldehyde is unique due to its long alkyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with biological membranes and proteins. This makes it a valuable compound for research in various scientific fields.
属性
CAS 编号 |
54031-96-8 |
|---|---|
分子式 |
C27H40O2 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
4-hexadecoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C27H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-29-27-21-20-24(23-28)25-18-15-16-19-26(25)27/h15-16,18-21,23H,2-14,17,22H2,1H3 |
InChI 键 |
SZUAQYBEMISCSP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)


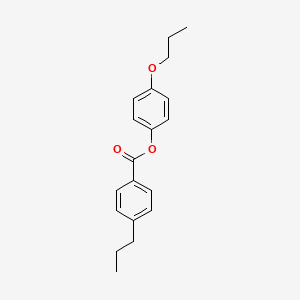
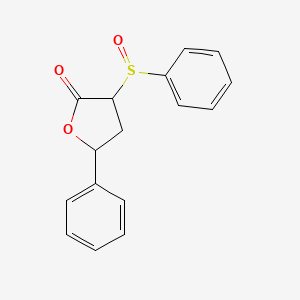
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
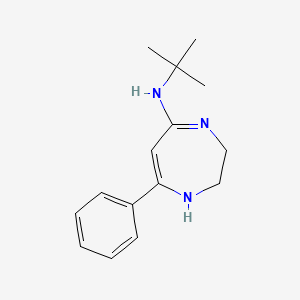
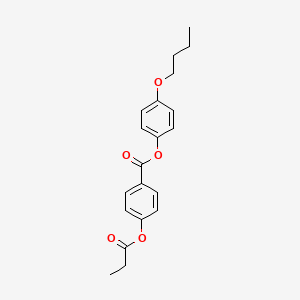
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
